molecular formula C6H9NO3 B117520 Methyl 1-acetylaziridine-2-carboxylate CAS No. 151910-15-5

Methyl 1-acetylaziridine-2-carboxylate

Cat. No. B117520
M. Wt: 143.14 g/mol
InChI Key: NBGBXRMKZNVTPG-UHFFFAOYSA-N
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Patent
US08933065B2

Procedure details

(P. Davoli et al., Tetrahedron: Asym. 1995, 6, 2011-2016). (R)-Methyl 1-tritylaziridine-2-carboxylate (9.00 g, 26.24 mmol) was dissolved in MeOH/CHCl3 (1:1, 90 mL) and cooled to 0° C. under Ar and TFA (15.15 mL, 196.80 mmol) was added dropwise. After the reaction mixture was allowed to stir at 0° C. (2 h), the solvent was evaporated in vacuo. The product was dissolved in CH2Cl2 (120 mL), cooled to 0° C., and Et3N (18.29 mL, 131.20 mmol) and AcCl (2.04 mL, 28.86 mmol) were added in two portions over 5 min. The solution was stirred at 0° C. (1 h) and then washed with saturated aqueous NaHCO3 (100 mL) and saturated aqueous brine (100 mL). The organic layer was dried (Na2SO4) and evaporated in vacuo, and then the crude product was purified by column chromatography (SiO2; 1/1 EtOAc/hexanes) and crystallized (cold hexanes) to yield 2.46 g (66%) of desired product as a clear crystal: mp 39-40° C.; [α]25D +84.3° (c 1.2, CHCl3); Rf=0.30 (1/2 EtOAc/hexanes); 1H NMR (CDCl3) δ 2.16 (s, CH3C(O)), 2.51 (dd, J=1.8, 5.5 Hz, NCHH′CH), 2.58 (dd, J=1.8, 3.0 Hz, NCHH′CH), 3.16 (dd, J=3.0, 5.5 Hz, CHH′CHN), 3.80 (s, OCH3); 13C NMR (CDCl3) δ 23.7 (CH3C(O)), 30.9 (NCH2CH), 34.4 (CH2CHN), 52.9 (OCH3), 168.9 (C(O)O), 180.6 (C(O)N); HRMS (ESI) 166.0474 [M+Na+] (calcd. for C6H9NO3Na 166.0480).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
15.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.29 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.04 mL
Type
reactant
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[C:1]([N@@:20]1[CH2:22][CH:21]1[C:23]([O:25][CH3:26])=[O:24])(C1C=CC=CC=1)(C1C=CC=CC=1)[C:2]1C=CC=CC=1.C(O)(C(F)(F)F)=[O:28].CCN(CC)CC.C(Cl)(C)=O>CO.C(Cl)(Cl)Cl>[C:1]([N@@:20]1[CH2:22][CH:21]1[C:23]([O:25][CH3:26])=[O:24])(=[O:28])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)[N@]1C(C1)C(=O)OC
Name
Quantity
90 mL
Type
solvent
Smiles
CO.C(Cl)(Cl)Cl
Step Two
Name
Quantity
15.15 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
18.29 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.04 mL
Type
reactant
Smiles
C(=O)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. (2 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in CH2Cl2 (120 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
The solution was stirred at 0° C. (1 h)
Duration
1 h
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (100 mL) and saturated aqueous brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (SiO2; 1/1 EtOAc/hexanes)
CUSTOM
Type
CUSTOM
Details
crystallized (cold hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)[N@]1C(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08933065B2

Procedure details

(P. Davoli et al., Tetrahedron: Asym. 1995, 6, 2011-2016). (R)-Methyl 1-tritylaziridine-2-carboxylate (9.00 g, 26.24 mmol) was dissolved in MeOH/CHCl3 (1:1, 90 mL) and cooled to 0° C. under Ar and TFA (15.15 mL, 196.80 mmol) was added dropwise. After the reaction mixture was allowed to stir at 0° C. (2 h), the solvent was evaporated in vacuo. The product was dissolved in CH2Cl2 (120 mL), cooled to 0° C., and Et3N (18.29 mL, 131.20 mmol) and AcCl (2.04 mL, 28.86 mmol) were added in two portions over 5 min. The solution was stirred at 0° C. (1 h) and then washed with saturated aqueous NaHCO3 (100 mL) and saturated aqueous brine (100 mL). The organic layer was dried (Na2SO4) and evaporated in vacuo, and then the crude product was purified by column chromatography (SiO2; 1/1 EtOAc/hexanes) and crystallized (cold hexanes) to yield 2.46 g (66%) of desired product as a clear crystal: mp 39-40° C.; [α]25D +84.3° (c 1.2, CHCl3); Rf=0.30 (1/2 EtOAc/hexanes); 1H NMR (CDCl3) δ 2.16 (s, CH3C(O)), 2.51 (dd, J=1.8, 5.5 Hz, NCHH′CH), 2.58 (dd, J=1.8, 3.0 Hz, NCHH′CH), 3.16 (dd, J=3.0, 5.5 Hz, CHH′CHN), 3.80 (s, OCH3); 13C NMR (CDCl3) δ 23.7 (CH3C(O)), 30.9 (NCH2CH), 34.4 (CH2CHN), 52.9 (OCH3), 168.9 (C(O)O), 180.6 (C(O)N); HRMS (ESI) 166.0474 [M+Na+] (calcd. for C6H9NO3Na 166.0480).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
15.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.29 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.04 mL
Type
reactant
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[C:1]([N@@:20]1[CH2:22][CH:21]1[C:23]([O:25][CH3:26])=[O:24])(C1C=CC=CC=1)(C1C=CC=CC=1)[C:2]1C=CC=CC=1.C(O)(C(F)(F)F)=[O:28].CCN(CC)CC.C(Cl)(C)=O>CO.C(Cl)(Cl)Cl>[C:1]([N@@:20]1[CH2:22][CH:21]1[C:23]([O:25][CH3:26])=[O:24])(=[O:28])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)[N@]1C(C1)C(=O)OC
Name
Quantity
90 mL
Type
solvent
Smiles
CO.C(Cl)(Cl)Cl
Step Two
Name
Quantity
15.15 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
18.29 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.04 mL
Type
reactant
Smiles
C(=O)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. (2 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in CH2Cl2 (120 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
The solution was stirred at 0° C. (1 h)
Duration
1 h
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (100 mL) and saturated aqueous brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (SiO2; 1/1 EtOAc/hexanes)
CUSTOM
Type
CUSTOM
Details
crystallized (cold hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)[N@]1C(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.